molecular formula C27H38O3 B196321 Calcipotriol, anhydrous impurity A [EP] CAS No. 126860-83-1

Calcipotriol, anhydrous impurity A [EP]

Cat. No. B196321
M. Wt: 410.6 g/mol
InChI Key: KKDBQSPKXAUHPH-NRCQPIEOSA-N
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Description

Calcipotriol, also known as Calcipotriene, is a synthetic derivative of calcitriol, a form of vitamin D . It is used to treat psoriatic skin conditions and is marketed under various names such as Dovonex, Daivonex, and Psorcutan . The anhydrous form of Calcipotriol usually contains significant amounts of water, which results from its presence in various solvents and reagents used in the consecutive synthesis steps .


Synthesis Analysis

The synthesis of Calcipotriol involves solid lipid nanoparticles and the encapsulation of drugs in solid lipids . A process for the preparation of pharmaceutical-grade calcipotriol anhydrous involves dissolving crude calcipotriol in one or more solvents, of which at least one forms an azeotropic system with water . A novel approach towards both the A-ring and CD-ring of Calcipotriol has been reported .


Molecular Structure Analysis

The molecular formula of Calcipotriol is C27H40O3 . It has a molecular weight of 412.6 (anhydrous) . The structure of Calcipotriol is similar to that of Vitamin D .


Chemical Reactions Analysis

The preparation of Calcipotriol by solid lipid nanoparticles and the encapsulation of drugs in solid lipids are expected to obtain a new preparation with strong cutin permeability, slow release, and targeting effect . The stability of Calcipotriol solid lipid nanoparticle (CPT-SLN) gel was evaluated by appearance, leakage rate, and content .


Physical And Chemical Properties Analysis

Calcipotriol is a white or almost white, crystalline powder . It is practically insoluble in water, freely soluble in ethanol (96 percent), and slightly soluble in methylene chloride . It is sensitive to heat and light .

Scientific Research Applications

Synthesis and Stability

  • Synthesis and Crystal Structure : The anhydrous form of calcipotriol was confirmed to be stable enough for use as an active pharmaceutical ingredient. It was synthesized using a novel method from vitamin D C-22 sulfone and characterized using single crystal X-ray diffraction, showing both α- and β-forms of the A-ring in its structure (Pietraszek et al., 2013).

Analytical Methods

  • Impurity Estimation : A method was developed for the estimation of isomeric impurities of Calcipotriol and other substances using RP-HPLC (Reverse Phase High-Performance Liquid Chromatography), enabling the separation and characterization of specific impurities such as pre-Calcipotriene (Bhogadi et al., 2015).

Metabolic and Biological Activities

  • Metabolism in Keratinocytes : The metabolism of Calcipotriol was studied in keratinocyte cell models, revealing the formation of various metabolites with lower biological activity compared to the parent compound. This suggests that Calcipotriol and its analogs may share catabolic enzymes (Masuda et al., 1994).

  • Pharmacokinetics and Metabolites : A study compared the pharmacokinetic profiles and biological activities of Calcipotriol and its metabolites, revealing faster elimination and the formation of inactive metabolites, which supports its suitability for topical treatment (Kissmeyer & Binderup, 1991).

Molecular Evaluation

  • Vitamin D3 Receptor Agonists : Calcipotriol (MC903) was evaluated for its interaction with the vitamin D3 receptor. It was found to activate receptor complexes similarly to other analogs but displayed unique properties in terms of sensitivity and selective triggering of signaling pathways (Bury et al., 2001).

properties

IUPAC Name

(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBQSPKXAUHPH-NRCQPIEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcipotriol, anhydrous impurity A [EP]

CAS RN

126860-83-1
Record name MC-1046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MC-1046
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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